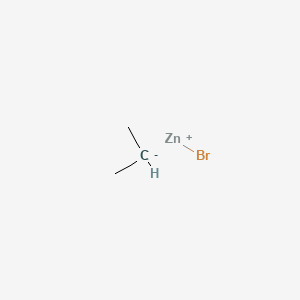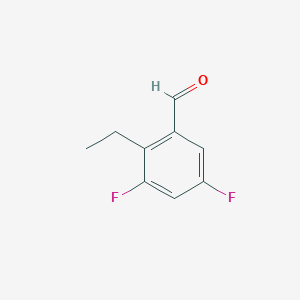
2-Ethyl-3,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethyl and two fluorine atoms at the 2nd and 5th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-ethylbenzaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another method involves the direct fluorination of 2-ethyl-3,5-difluorotoluene followed by oxidation to form the aldehyde group.
Industrial Production Methods
In an industrial setting, the continuous oxidation of 3,5-difluorotoluene using hydrogen peroxide as an oxidizing agent and metal ion complexes of cobalt, molybdenum, and bromine as catalysts is a common method. This process is carried out in a tubular reactor with acetic acid as the solvent, providing high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2-Ethyl-3,5-difluorobenzoic acid.
Reduction: 2-Ethyl-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzaldehyde: Another fluorinated benzaldehyde with fluorine atoms at the 2nd and 3rd positions.
3,5-Difluorobenzaldehyde: Lacks the ethyl group but has fluorine atoms at the 3rd and 5th positions.
2-Ethylbenzaldehyde: Lacks the fluorine atoms but has an ethyl group at the 2nd position.
Uniqueness
2-Ethyl-3,5-difluorobenzaldehyde is unique due to the combination of the ethyl group and two fluorine atoms, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-ethyl-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-2-8-6(5-12)3-7(10)4-9(8)11/h3-5H,2H2,1H3 |
InChI Key |
MMLGSLKHBVPCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


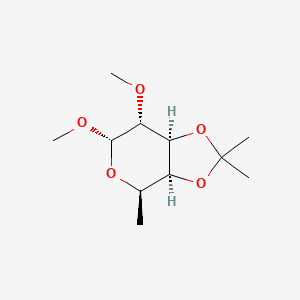
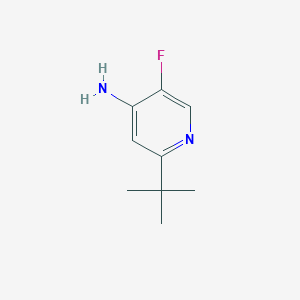
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
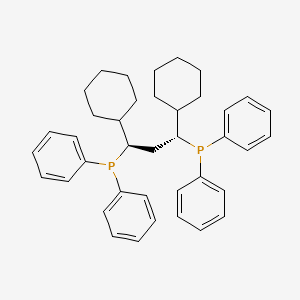
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
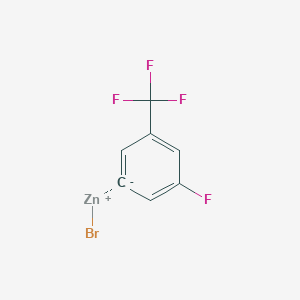
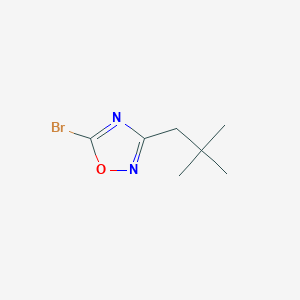
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
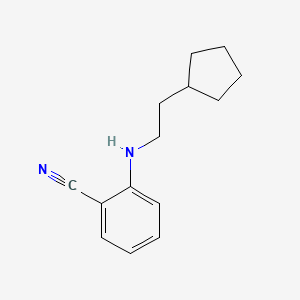
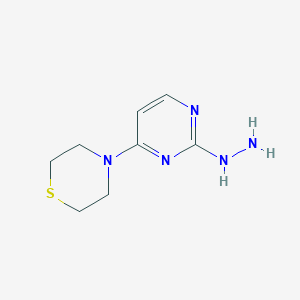
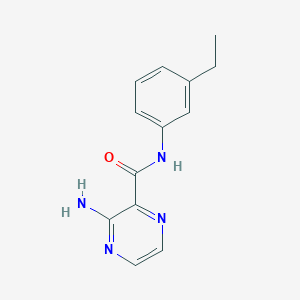
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
